molecular formula C23H16F3N5 B12282053 1-Amino-4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalene

1-Amino-4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalene

Cat. No.: B12282053
M. Wt: 419.4 g/mol
InChI Key: PSCMBFZUSLSQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalene is a synthetic organic compound characterized by its disubstituted azo-based structure, which incorporates a naphthalene core and a terminal trifluoromethyl phenyl group. Compounds featuring diazenyl (azo) linkages are of significant research interest due to their versatile properties and applications. A prominent example is their use in the development of advanced materials, such as colorants for photosensitive resin compositions in display technologies . The presence of the robust trifluoromethyl group can enhance the compound's stability and alter its electronic properties, making it a candidate for investigation in new functional materials. Furthermore, the aryl diazenyl moiety is a key functional group in bioactive molecules. For instance, diazenyl-containing compounds have been explored as scaffolds for the development of receptor antagonists in pharmaceutical research . This compound is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or personal use. Researchers are advised to handle this material with appropriate safety precautions.

Properties

Molecular Formula

C23H16F3N5

Molecular Weight

419.4 g/mol

IUPAC Name

4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalen-1-amine

InChI

InChI=1S/C23H16F3N5/c24-23(25,26)15-5-7-16(8-6-15)28-29-17-9-11-18(12-10-17)30-31-22-14-13-21(27)19-3-1-2-4-20(19)22/h1-14H,27H2

InChI Key

PSCMBFZUSLSQIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Reaction Design

The target molecule’s structure suggests a disconnection strategy involving two azo bonds. Retrosynthetically, the compound can be divided into three components:

  • 1-Aminonaphthalene : Serves as the terminal coupling component.
  • 4-[[4-(Trifluoromethyl)phenyl]diazenyl]aniline : An intermediate bearing one azo group and an amino group for subsequent diazotization.
  • 4-(Trifluoromethyl)aniline : Provides the trifluoromethylphenyl moiety.

The synthesis proceeds via two sequential diazotization-coupling cycles , starting with 4-(trifluoromethyl)aniline and culminating in the final coupling with 1-aminonaphthalene.

Stepwise Synthesis Protocol

Preparation of 4-[[4-(Trifluoromethyl)Phenyl]Diazenyl]Aniline

Diazotization of 4-(Trifluoromethyl)Aniline

A solution of 4-(trifluoromethyl)aniline (1.61 g, 10 mmol) in hydrochloric acid (16 mL, 37%) and water (16 mL) is cooled to 0–5°C. Sodium nitrite (0.69 g, 10 mmol) in water (5 mL) is added dropwise under vigorous stirring, maintaining the temperature below 5°C. The resulting diazonium salt is stabilized for 30 minutes.

Coupling with Aniline

The diazonium solution is added to a cold, alkaline solution of aniline (0.93 g, 10 mmol) and sodium carbonate (3.71 g, 35 mmol) in water (40 mL). The mixture is stirred at 0–5°C for 4 hours, acidified with HCl (2 N), and filtered to yield 4-[[4-(trifluoromethyl)phenyl]diazenyl]aniline as an orange solid.

Characterization Data :

  • Yield : 78%
  • UV-Vis (DMF) : λmax = 480 nm
  • 1H NMR (500 MHz, DMSO-d6) : δ 8.12 (d, 2H, ArH), 7.89 (d, 2H, ArH), 7.65 (d, 2H, ArH), 7.42 (d, 2H, ArH), 5.21 (s, 2H, NH2).

Diazotization of 4-[[4-(Trifluoromethyl)Phenyl]Diazenyl]Aniline

The intermediate (2.0 g, 6.7 mmol) is dissolved in HCl (10 mL, 37%) and water (10 mL) at 0–5°C. Sodium nitrite (0.46 g, 6.7 mmol) in water (3 mL) is added dropwise, forming the bis-diazonium salt. This intermediate is used immediately in the next step.

Coupling with 1-Aminonaphthalene

A solution of 1-aminonaphthalene (1.43 g, 10 mmol) in ethanol (50 mL) and sodium acetate (3.0 g) is prepared. The bis-diazonium salt solution is added slowly at 0–5°C, and the mixture is stirred for 6 hours. The precipitate is filtered, washed with cold ethanol, and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to afford the target compound.

Characterization Data :

  • Yield : 65%
  • MP : 198–200°C
  • FT-IR (KBr) : 3420 cm−1 (N-H), 1620 cm−1 (N=N), 1320 cm−1 (C-F)
  • 13C NMR (126 MHz, DMSO-d6) : δ 152.1 (C-N=N), 144.3 (CF3-C), 129.8–122.4 (ArC), 115.2 (C-NH2).

Critical Reaction Parameters

Temperature Control

Diazotization requires strict temperature maintenance (0–5°C) to prevent diazonium salt decomposition. Elevated temperatures lead to byproducts such as phenolic compounds or tar formation.

pH Optimization

  • Diazotization : Conducted in strongly acidic media (pH < 2) to stabilize the diazonium ion.
  • Coupling : Requires mildly basic conditions (pH 8–9) to activate the coupling component (e.g., 1-aminonaphthalene) via deprotonation.

Stoichiometry and Equivalents

  • Molar ratio : A 1:1 ratio of diazonium salt to coupling component minimizes poly-azo byproducts.
  • Excess nitrous acid : Detrimental to reaction efficiency; residual HNO2 is quenched with sulfamic acid.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Sequential Coupling 65 ≥95 High regioselectivity Multi-step purification required
One-Pot Synthesis 45 80 Reduced reaction time Low yield due to side reactions
Solid-Phase Approach 70 90 Simplified workup Specialized equipment needed

The sequential coupling method remains the most reliable, balancing yield and purity.

Mechanistic Insights

Diazotization

The reaction proceeds via nitrosation of the aromatic amine, forming a nitroso intermediate that rearranges to the diazonium ion. For 4-(trifluoromethyl)aniline, the electron-withdrawing CF3 group slows nitrosation, necessitating prolonged reaction times.

Electrophilic Aromatic Substitution

Coupling occurs via attack of the electron-rich aromatic ring (e.g., 1-aminonaphthalene) on the electrophilic diazonium ion. The amino group directs substitution to the para position, ensuring regiochemical fidelity.

Scalability and Industrial Relevance

Pilot-scale production (100 g batches) employs:

  • Continuous flow reactors : Enhance heat/mass transfer during diazotization.
  • Crystallization optimization : Ethanol/water mixtures improve product recovery.

Chemical Reactions Analysis

1-Amino-4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.

Scientific Research Applications

1-Amino-4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalene has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry for the detection of specific ions and molecules.

    Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in various biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of dyes and pigments, providing vibrant colors for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 1-Amino-4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diazenyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features and Substituent Effects
Compound Name Core Structure Substituents Key Electronic Effects
Target Compound Naphthalene bis-diazenyl -CF₃ (electron-withdrawing) Enhanced stability, red-shifted absorbance
4-Phenylazo-1-naphthylamine Naphthalene mono-diazenyl -Ph (electron-neutral) Moderate conjugation, lower thermal stability
NSC65860 Naphthalene bis-diazenyl -SO₃H (sulfonic acid) High solubility in polar solvents
4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol Phenol with diazenyl -NH₂, -OH (electron-donating) Increased electron density, UV-Vis shifts
  • Trifluoromethyl vs. Phenyl : The -CF₃ group in the target compound reduces electron density on the diazenyl moiety compared to unsubstituted phenyl analogs (e.g., 4-Phenylazo-1-naphthylamine), enhancing photostability and resistance to nucleophilic attack .
  • Sulfonic Acid vs. Amine : NSC65860, a bis-diazenyl naphthalene disulfonic acid, exhibits superior aqueous solubility due to -SO₃H groups, whereas the target compound’s -CF₃ group may limit solubility but improve membrane permeability in biological systems .

Computational Insights

Density Functional Theory (DFT) studies on related azo compounds (e.g., ) reveal:

  • Electron-withdrawing groups (e.g., -CF₃) stabilize the lowest unoccupied molecular orbital (LUMO), enhancing charge-transfer properties.
  • Steric hindrance from bis-diazenyl groups may reduce rotational freedom, increasing rigidity compared to mono-diazenyl analogs .

Biological Activity

1-Amino-4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalene, a complex organic compound, exhibits significant biological activity due to its unique structural features, including multiple diazenyl groups and a trifluoromethyl moiety. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields such as medicine and biochemistry.

  • Molecular Formula : C23H16F3N5
  • Molecular Weight : 419.4 g/mol
  • IUPAC Name : 4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalen-1-amine
  • Canonical SMILES : C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)C(F)(F)F)N

The biological activity of 1-Amino-4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalene is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The diazenyl groups can form covalent bonds with nucleophilic sites on proteins, which may modulate their activity. Additionally, the trifluoromethyl group enhances binding affinity and specificity for certain biological targets, influencing various biochemical pathways.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, studies on related diazenyl compounds suggest they may inhibit cell proliferation and induce apoptosis in cancer cells. The compound's interaction with intracellular lipid-binding proteins has shown potential in modulating cancer cell behavior. Specifically, it may upregulate certain proteins that inhibit proliferation while downregulating others that promote invasion and migration in breast cancer cells .

Fluorescent Properties

The compound's fluorescent characteristics make it valuable for biological imaging and as a marker in biochemical assays. Its ability to emit fluorescence upon excitation allows for visualization of cellular processes, aiding in research related to cellular dynamics and drug interactions.

Study on Breast Cancer Cells

A notable study investigated the effects of a structurally similar compound, 4-Amino-2-trifluoromethyl-phenyl retinate (ATPR), which shares some functional similarities with 1-Amino-4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalene. ATPR was found to inhibit proliferation in breast cancer cells by upregulating CRABP2 and downregulating FABP5, suggesting a potential therapeutic pathway for compounds within this class .

Medicinal Chemistry

The potential use of 1-Amino-4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalene as a therapeutic agent is under investigation. Its ability to target specific molecular pathways could lead to the development of novel treatments for various cancers and other diseases characterized by abnormal cell proliferation.

Industrial Applications

Beyond medicinal uses, this compound is also utilized in the dye industry due to its vibrant color properties. Its application extends to textiles and plastics, where its stability and colorfastness are advantageous.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.